6-Bromo-7-fluoroquinolin-4-ol
Description
6-Bromo-7-fluoroquinolin-4-ol (CAS: 1443378-59-3) is a halogenated quinoline derivative with the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g/mol . The compound features a quinoline backbone substituted with bromine at position 6, fluorine at position 7, and a hydroxyl group at position 4. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. It is typically stored under dry conditions at room temperature and carries a H302 hazard classification (harmful if swallowed) .
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHOWYLGCZQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoroquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-fluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which stabilize the enzyme-DNA complex and prevent the progression of the replication fork .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison of 6-bromo-7-fluoroquinolin-4-ol with analogous compounds:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Observations
Positional Isomerism: The positional isomer 6-bromo-8-fluoroquinolin-4-ol (CAS: 1019016-22-8) shares the same molecular formula and weight as the target compound but differs in fluorine placement (C8 vs. C7).
Functional Group Influence: Replacing the hydroxyl group at C4 with C2 (as in 6-bromo-7-fluoroquinolin-2-ol) reduces hydrogen-bonding capacity, which may affect solubility and target engagement . The absence of bromine in 6-fluoro-4-hydroxyquinoline simplifies synthesis but limits halogen-mediated interactions in enzyme inhibition .
Biological Relevance: 4-Bromoquinolin-6-ol (CAS: 876491-87-1) demonstrates the importance of bromine positioning; its C4 bromine and C6 hydroxyl group make it suitable for fluorescent labeling in cellular assays . Methyl-substituted derivatives like 6-bromo-2,8-dimethylquinolin-4-ol exhibit enhanced lipophilicity, improving membrane permeability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
